molecular formula C16H19NO2S2 B6471363 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide CAS No. 2640964-03-8

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide

Cat. No.: B6471363
CAS No.: 2640964-03-8
M. Wt: 321.5 g/mol
InChI Key: IGONJNQVRBLUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)oxane-4-carboxamide is a synthetic organic compound featuring a bithiophene core linked to an oxane (tetrahydropyran) ring via an ethyl-carboxamide bridge. The bithiophene moiety consists of two thiophene rings connected at their 2-positions, with the ethyl chain attached to the 5-position of the terminal thiophene.

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-16(12-6-9-19-10-7-12)17-8-5-13-3-4-15(21-13)14-2-1-11-20-14/h1-4,11-12H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGONJNQVRBLUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Bromine, acetic acid as solvent, room temperature.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide are compared below with related compounds, categorized by core motifs and substituents.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Applications References
This compound Bithiophene + oxane Ethyl-oxane-carboxamide Not reported (structural analogs suggest anti-inflammatory/anticancer potential)
5-Acetyl-2,2'-bithiophene (Compound 5) Bithiophene Acetyl group at C5 Antiviral, anti-inflammatory
5-Formyl-2,2'-bithiophene (Compound 6) Bithiophene Formyl group at C5 First natural isolation; activity unspecified
2,2'-Bithiophene-5-carboxylic acid (Compound 16) Bithiophene Carboxylic acid at C5 Anti-inflammatory (in vitro)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () Isoxazole-thiophene Diethylaminophenyl, methylthiophene GABA receptor modulation (hypothesized)
Dencatistat () Oxane-carboxamide Pyrimidine-pyrazine-cyclopropane sulfonamide CTP synthase inhibitor (antineoplastic)

Key Structural Differences and Implications

Bithiophene Derivatives (): Compounds 5, 6, and 16 share the bithiophene core but possess simpler substituents (acetyl, formyl, carboxylic acid). Compound 16’s carboxylic acid group may improve binding to charged biological targets, as evidenced by its anti-inflammatory activity in RAW 264.7 cells . The target compound’s ethyl-oxane-carboxamide substituent introduces conformational rigidity and hydrogen-bonding capacity, which could improve metabolic stability or target affinity compared to acetyl/formyl analogs .

Carboxamide Derivatives with Heterocycles (): The isoxazole-thiophene-carboxamide in incorporates a diethylaminophenyl group, likely influencing CNS activity via GABA receptor interactions. In contrast, the target compound’s bithiophene-oxane structure may favor peripheral targets due to reduced blood-brain barrier permeability . Dencatistat () shares the oxane-4-carboxamide motif but pairs it with pyrimidine/pyrazine rings. This highlights the oxane-carboxamide’s versatility as a pharmacophore, with Dencatistat’s antineoplastic activity underscoring the scaffold’s relevance in drug design .

Synthetic Complexity ():

  • The synthesis of biphenyl-thiazole-carboxamides () involves multi-step coupling and purification (e.g., HATU-mediated amidation). Similarly, the target compound likely requires sophisticated methods, such as oxime formation and chromatographic purification, as seen in .

Research Findings and Trends

  • Anti-Inflammatory Potential: Bithiophenes with hydroxyl or carboxylic acid groups (e.g., Compounds 2, 4, 14) exhibit significant anti-inflammatory activity by inhibiting nitrite production in macrophages. The target compound’s carboxamide group may mimic these effects by interacting with inflammatory enzymes like COX-2 .
  • Anticancer Applications: Dencatistat demonstrates that oxane-carboxamides can target metabolic enzymes (CTP synthase 1). The target compound’s bithiophene moiety, known for intercalation with DNA/RNA, could synergize with the oxane-carboxamide to enhance cytotoxicity .
  • Synthetic Challenges: The ethyl-oxane linkage in the target compound may necessitate regioselective alkylation or click chemistry, contrasting with simpler esterifications used for acetyl/formyl bithiophenes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.